Glyceryl 2-isostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 2-isostearate is an ester derived from glycerin and isostearic acid. It is a highly substantive, rich, liquid emollient commonly used in personal care and cosmetic products. This compound offers excellent moisturizing properties, good spreadability, and low HLB (Hydrophilic-Lipophilic Balance) emulsifying properties, making it ideal for various skincare applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 2-isostearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of triglycerides with glycerol. This process is catalyzed by strong bases like sodium methoxide or potassium hydroxide. The reaction mixture is then subjected to distillation to remove any unreacted components and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 2-isostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of glycerol and isostearic acid .
Common Reagents and Conditions
Esterification: Glycerol and isostearic acid in the presence of sulfuric acid or sodium hydroxide as catalysts.
Transesterification: Triglycerides and glycerol with sodium methoxide or potassium hydroxide as catalysts.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound and water.
Transesterification: this compound and glycerol.
Hydrolysis: Glycerol and isostearic acid.
Scientific Research Applications
Glyceryl 2-isostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: Used as an emollient and emulsifier in moisturizers, creams, and lotions due to its excellent moisturizing properties and ability to form stable emulsions.
Pharmaceuticals: Utilized in topical formulations to enhance the delivery of active ingredients through the skin.
Biotechnology: Employed in the formulation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of biodegradable lubricants and surfactants.
Mechanism of Action
Glyceryl 2-isostearate exerts its effects primarily through its emollient and moisturizing properties. It forms a protective film on the skin’s surface, reducing transepidermal water loss and enhancing skin hydration. The compound’s low HLB value allows it to effectively emulsify oil and water phases, creating stable emulsions in cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
Glyceryl Stearate: Another ester of glycerol, commonly used as an emulsifier and stabilizer in cosmetic formulations.
Glyceryl Monostearate: Used as a thickening agent and emulsifier in food and personal care products.
PEG-20 Glyceryl Triisostearate: A polyethylene glycol derivative used as a surfactant and emulsifier in cosmetics.
Uniqueness
Glyceryl 2-isostearate stands out due to its excellent moisturizing properties, low HLB value, and ability to form stable emulsions. Its biodegradability and eco-friendly nature make it a preferred choice in sustainable cosmetic formulations .
Properties
CAS No. |
32057-14-0 |
---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |
InChI Key |
MQXVQTFGCRTCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.